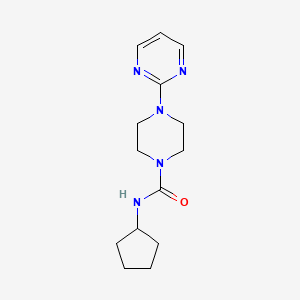
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide
概要
説明
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives
作用機序
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra and inhibitory activity against acetylcholinesterase (AChE) . These targets play crucial roles in their respective biological systems.
Mode of Action
For instance, certain derivatives have been found to inhibit Mycobacterium tuberculosis H37Ra and acetylcholinesterase (AChE) . The inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help alleviate symptoms of Alzheimer’s disease .
Biochemical Pathways
Compounds with similar structures have been found to impact thetuberculosis pathway by inhibiting the growth of Mycobacterium tuberculosis H37Ra , and the cholinergic system by inhibiting acetylcholinesterase (AChE) .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and acetylcholinesterase (AChE) , indicating potential therapeutic effects in tuberculosis and Alzheimer’s disease respectively.
生化学分析
Biochemical Properties
The biochemical properties of N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide are not well-documented. Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the reaction of cyclopentylamine with 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxylic acid, while reduction may produce N-cyclopentyl-4-(pyrimidin-2-yl)piperazine.
科学的研究の応用
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound is used in studies involving protein-ligand interactions and molecular docking to understand its binding affinity and specificity.
Industrial Applications: It serves as a precursor for the synthesis of other piperazine derivatives with potential pharmaceutical applications.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative studied for its acetylcholinesterase inhibitory activity.
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide: A compound with similar structural features but different biological activity.
Uniqueness
N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological properties. Its cyclopentyl group and pyrimidinyl moiety contribute to its high binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
N-cyclopentyl-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCFJUTVBNKMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(morpholin-4-yl)propyl]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B4659187.png)
![ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4659191.png)
![N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4659194.png)
![METHYL 2-{[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}ANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4659196.png)
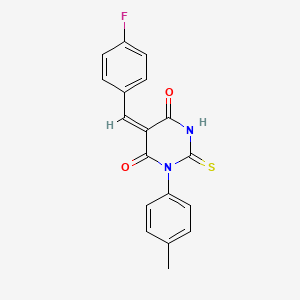
![3-methyl-4-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4659206.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4659214.png)
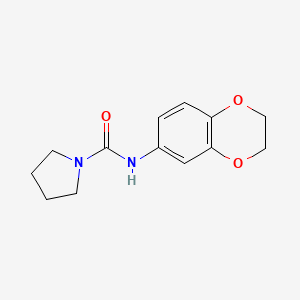
![N~1~-(4-METHYLPHENYL)-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4659236.png)
![2-chloro-4-(5-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4659248.png)
![4-chloro-N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4659266.png)
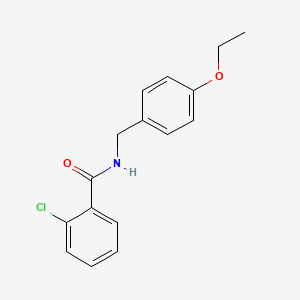
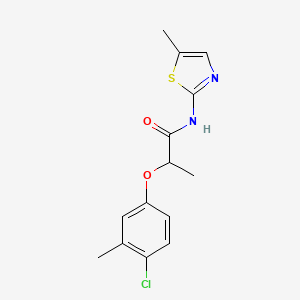
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4659285.png)
